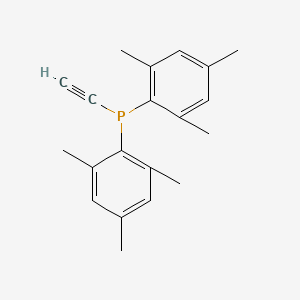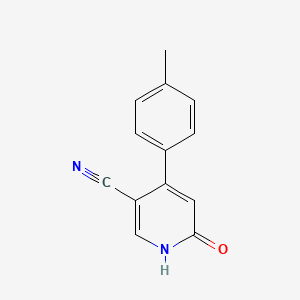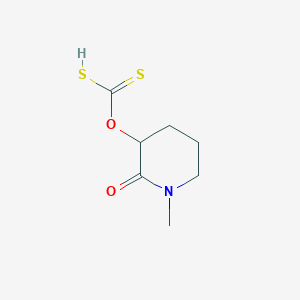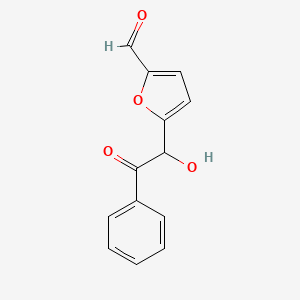
Ethynylbis(2,4,6-trimethylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynylbis(2,4,6-trimethylphenyl)phosphane is a chemical compound with the molecular formula C20H23P. It is also known as dimesitylphosphinoacetylene. This compound is characterized by the presence of a phosphane group bonded to an ethynyl group and two 2,4,6-trimethylphenyl groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethynylbis(2,4,6-trimethylphenyl)phosphane can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with dichlorophenylphosphine, followed by the addition of acetylene. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or diethyl ether. The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethynylbis(2,4,6-trimethylphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethynyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are usually performed in an inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reactions are carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ethynyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethynylbis(2,4,6-trimethylphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s unique structure allows it to form stable complexes with transition metals, which are used in various catalytic processes.
Biology: The compound is used in the synthesis of biologically active molecules. Its ability to form stable complexes with metals makes it useful in the development of metal-based drugs.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ethynylbis(2,4,6-trimethylphenyl)phosphane involves its ability to act as a ligand and form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Vergleich Mit ähnlichen Verbindungen
Ethynylbis(2,4,6-trimethylphenyl)phosphane can be compared with other similar compounds, such as:
Bis(2,4,6-trimethylphenyl)phosphine oxide: This compound has a similar structure but lacks the ethynyl group. It is used in similar applications but has different reactivity and properties.
Tris(2,4,6-trimethoxyphenyl)phosphine: This compound has three 2,4,6-trimethoxyphenyl groups instead of two 2,4,6-trimethylphenyl groups. It is used as a strong Lewis base in various catalytic reactions.
The uniqueness of this compound lies in its ability to form stable metal complexes and its versatile reactivity, making it valuable in a wide range of scientific and industrial applications.
Eigenschaften
CAS-Nummer |
832116-63-9 |
|---|---|
Molekularformel |
C20H23P |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
ethynyl-bis(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C20H23P/c1-8-21(19-15(4)9-13(2)10-16(19)5)20-17(6)11-14(3)12-18(20)7/h1,9-12H,2-7H3 |
InChI-Schlüssel |
OBTANJLJHUSKAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)P(C#C)C2=C(C=C(C=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester](/img/structure/B14205750.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)

![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)


![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)
![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)


![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)

![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)
